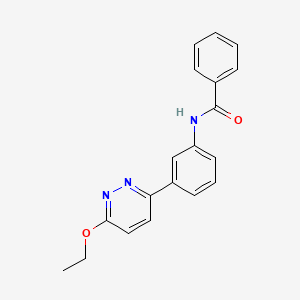![molecular formula C13H12ClN3O2S B2692582 6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706157-00-7](/img/structure/B2692582.png)
6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines have a characteristic structure with two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “this compound” would require more detailed information or a dedicated structural analysis.Chemical Reactions Analysis
The chemical reactions involving pyrimidines can vary based on the specific substituents present in the molecule. In general, pyrimidines can undergo a variety of reactions due to the presence of the reactive nitrogen atoms and the aromatic ring . The specific reactions of “this compound” are not detailed in the retrieved papers.Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structures of pyrimethamine sulfonate complexes have provided insights into the hydrogen bonding patterns and the role of the sulfonic acid group in mimicking the carboxylate anions. This research highlighted the presence of R22(8) motifs involving the sulfonate group, demonstrating its significance in the formation of bimolecular cyclic hydrogen bonded motifs. The findings contribute to understanding the molecular interactions and potential applications in designing new compounds with desired properties (Balasubramani, Muthiah, & Lynch, 2007).
Antifungal and Antitumor Activity
Research into sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines has demonstrated remarkable antifungal activity against various pathogens. This suggests potential for developing new antifungal agents based on the pyrrolopyrimidine scaffold. Additionally, certain 7-deazapurine (pyrrolo[2,3-d]pyrimidine) derivatives have been synthesized and evaluated for their antileukemic activity in mice, offering insights into the structural modifications that influence antitumor efficacy (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002); (Ramasamy, Imamura, Hanna, Finch, Avery, Robins, & Revankar, 1990).
Inhibition of Dihydrofolate Reductase (DHFR)
The synthesis of classical and nonclassical antifolates based on the pyrrolo[2,3-d]pyrimidine structure has revealed compounds with potent inhibition of human DHFR. This is significant for developing new antitumor agents, as DHFR plays a crucial role in DNA synthesis and cell proliferation. The research underscores the therapeutic potential of these compounds in cancer treatment (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Orientations Futures
Research in the field of pyrimidines is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . The future directions for research on “6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” specifically would depend on the results of further studies on its properties and potential applications.
Propriétés
IUPAC Name |
6-[(2-chlorophenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c14-12-4-2-1-3-10(12)8-20(18,19)17-6-11-5-15-9-16-13(11)7-17/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHHNWVQXBSHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

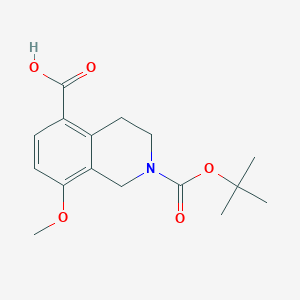
![1-[(2-Methylpropan-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2692500.png)
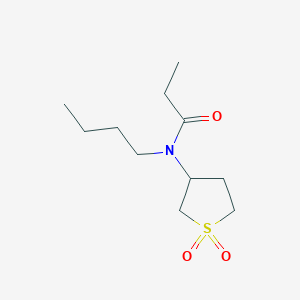
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692503.png)

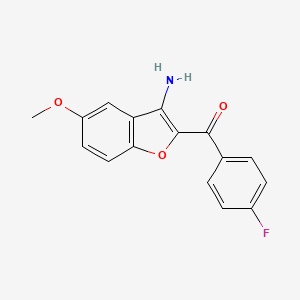
![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2692508.png)
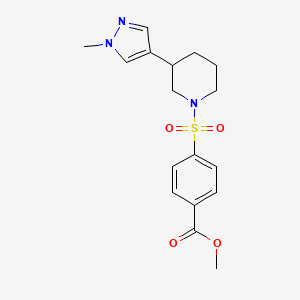

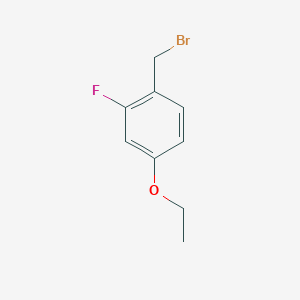
![(3-Methylimidazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2692516.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2692517.png)
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2692520.png)
